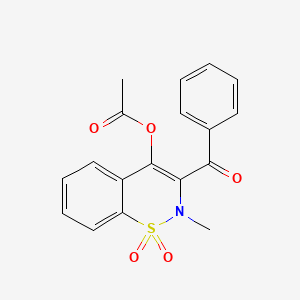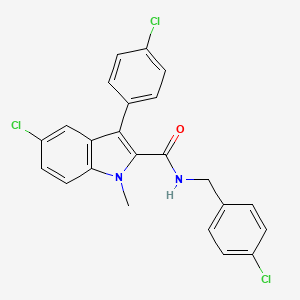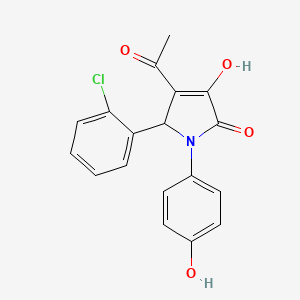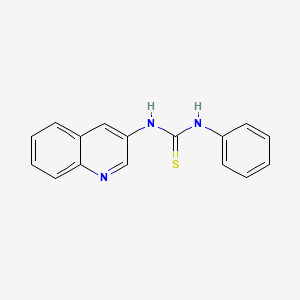![molecular formula C24H28BrN5O2 B10871640 N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10871640.png)
N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide is a complex organic compound with a unique structure that includes an azepane ring, a brominated indole core, and a dimethylaminobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide typically involves multiple stepsThe final step involves the condensation of the resulting intermediate with 4-(dimethylamino)benzohydrazide under acidic or basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted indole derivatives .
Scientific Research Applications
N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide
- N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-furohydrazide
Uniqueness
N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide is unique due to its combination of structural features, including the azepane ring, brominated indole core, and dimethylaminobenzohydrazide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C24H28BrN5O2 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]imino-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C24H28BrN5O2/c1-28(2)19-10-7-17(8-11-19)23(31)27-26-22-20-15-18(25)9-12-21(20)30(24(22)32)16-29-13-5-3-4-6-14-29/h7-12,15,32H,3-6,13-14,16H2,1-2H3 |
InChI Key |
ZYGWEFYDNKQPLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B10871557.png)
![7-benzyl-2-(phenoxymethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871563.png)

![6-chloro-4-phenyl-3-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B10871569.png)

![2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B10871578.png)
![4-benzyl-12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10871585.png)
![2-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871595.png)

![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10871608.png)

![8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10871639.png)
![Di-tert-butyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate](/img/structure/B10871641.png)
![methyl [(4Z)-4-[1-(cyclopentylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871645.png)
